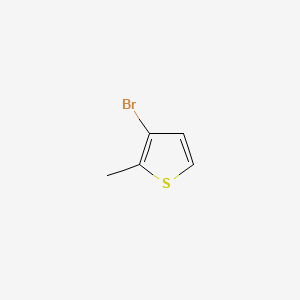
3-Bromo-2-methylthiophene
Overview
Description
3-Bromo-2-methylthiophene is an organosulfur compound with the molecular formula C5H5BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Mechanism of Action
Target of Action
3-Bromo-2-methylthiophene is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of this compound involves its interaction with organoboron reagents in the SM coupling . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with the electrophilic organic groups . In the transmetalation step, the nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and tolerant to various functional groups .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceutical intermediates .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and solvent, can affect the efficiency and selectivity of the reaction . Furthermore, the stability of this compound may be affected by factors such as light, heat, and moisture.
Biochemical Analysis
Biochemical Properties
3-Bromo-2-methylthiophene plays a role in various biochemical reactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further react with other biomolecules, including proteins and nucleic acids . Additionally, this compound can act as a substrate for certain transferases, facilitating the transfer of functional groups in biochemical pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . In particular, this compound has been observed to induce oxidative stress in cells, which can result in the activation of stress response pathways and alterations in cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . For example, this compound can inhibit the activity of certain oxidoreductases, leading to changes in cellular redox states . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro studies has shown that it can lead to cumulative oxidative damage in cells, affecting their viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while at higher doses, it can induce toxic effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion . The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . The compound tends to accumulate in lipid-rich tissues due to its lipophilic nature .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It is primarily localized in the endoplasmic reticulum, where it interacts with enzymes involved in xenobiotic metabolism . Additionally, it can be found in mitochondria, where it affects mitochondrial function and induces oxidative stress . Post-translational modifications, such as phosphorylation, can also affect its targeting to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-methylthiophene can be synthesized through the bromination of 3-methylthiophene. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in the absence of benzoyl peroxide to achieve high yields. For instance, 3-methylthiophene is dissolved in glacial acetic acid, and N-bromosuccinimide is added to the solution, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes.
Coupling Reactions: Formation of biaryl compounds.
Oxidation: Sulfoxides and sulfones.
Scientific Research Applications
3-Bromo-2-methylthiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Employed in the production of organic semiconductors and materials for electronic devices
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methylthiophene
- 3-Bromo-2-methylthiophene
- 2-Bromo-3-hexylthiophene
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated thiophenes. Its position of the bromine atom and methyl group allows for selective functionalization and diverse applications .
Properties
IUPAC Name |
3-bromo-2-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-5(6)2-3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTNCGRDYHINDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057707 | |
| Record name | 3-Bromo-2-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30319-05-2 | |
| Record name | 3-Bromo-2-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30319-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030319052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 30319-05-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-2-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-Bromo-2-methylthiophene considered a valuable building block in organic synthesis?
A1: this compound's value stems from its ability to undergo selective direct arylation reactions. This allows for the efficient introduction of aryl substituents at the 3-position, leading to the creation of diverse molecules with potential applications in organic electronics and photovoltaics. [, ]
Q2: What challenges are associated with the synthesis of 3-substituted 2-methylthiophenes, and how does this compound help overcome them?
A2: Synthesizing 3-substituted 2-methylthiophenes can be challenging due to the low reactivity of this compound towards forming Grignard reagents, which are essential intermediates in many organic reactions. Research has demonstrated that lithium chloride can significantly accelerate the formation of the Grignard reagent from this compound and magnesium metal. [] This discovery provides a more convenient and efficient pathway for synthesizing a range of 3-substituted 2-methylthiophene derivatives.
Q3: Beyond direct arylation, are there other notable reactions involving this compound?
A3: Yes, this compound serves as a precursor in the synthesis of substituted 3-bromothiophene 1,1-dioxides. These dioxides are prone to a fascinating tandem dimerization-ring-opening reaction in the presence of basic alumina. This reaction leads to the formation of trisubstituted benzenes, demonstrating the potential of this compound in constructing more complex aromatic structures. []
Q4: What analytical techniques are typically employed to characterize this compound and its derivatives?
A4: While specific techniques are not detailed in the provided abstracts, common methods for characterizing these compounds likely include nuclear magnetic resonance (NMR) spectroscopy to determine structure, gas chromatography-mass spectrometry (GC-MS) for analysis of reaction mixtures and identification of products, and X-ray crystallography for determining the three-dimensional structure of crystalline derivatives, as demonstrated in the study by Raasch et al. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


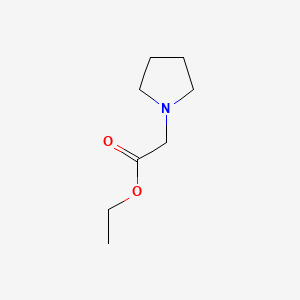
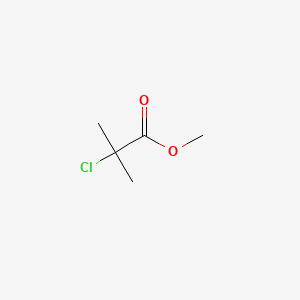
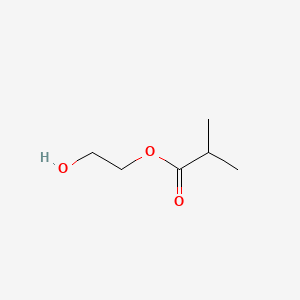
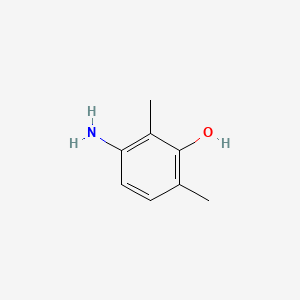
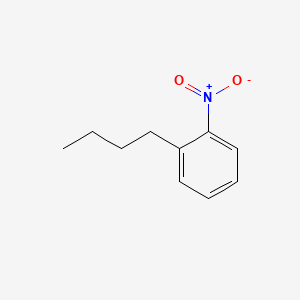
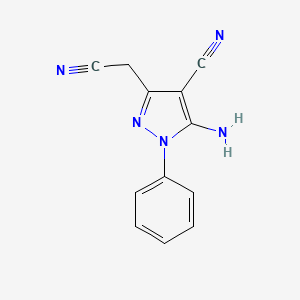
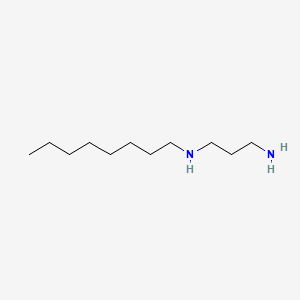
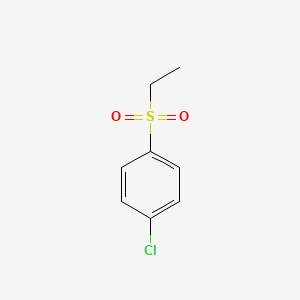

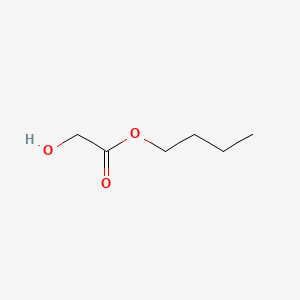



![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)
